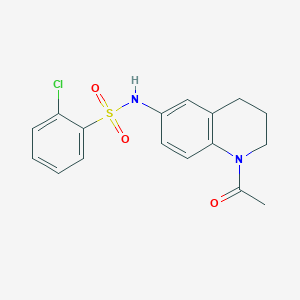

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-4-5-13-11-14(8-9-16(13)20)19-24(22,23)17-7-3-2-6-15(17)18/h2-3,6-9,11,19H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBVRDLDNLPPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The acetylated tetrahydroquinoline is reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Substitution: The chlorobenzene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene sulfonamides.

Aplicaciones Científicas De Investigación

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-

Actividad Biológica

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide is a synthetic compound that combines a tetrahydroquinoline structure with a sulfonamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. The following sections will explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide is C18H20ClN2O3S, with a molecular weight of approximately 368.88 g/mol. The compound features a sulfonamide group known for its role in medicinal chemistry and a tetrahydroquinoline moiety that is often associated with neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN2O3S |

| Molecular Weight | 368.88 g/mol |

| Structure | Tetrahydroquinoline + Sulfonamide |

| Solubility | Varies based on solvent |

Antimicrobial Properties

The sulfonamide component of the compound is recognized for its antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This mechanism is crucial in the development of antibiotics. Studies indicate that this compound demonstrates significant activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Antitumor Activity

Research has shown that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide exhibits antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, derivatives of tetrahydroquinoline have been reported to have IC50 values lower than those of established chemotherapeutic agents like Doxorubicin .

Case Study: Antitumor Efficacy

In one study, several synthesized derivatives were tested for their antitumor efficacy. The results indicated that certain compounds had IC50 values significantly lower than that of Doxorubicin (37.5 µg/mL), suggesting enhanced potency .

Neuroprotective Effects

The tetrahydroquinoline structure contributes to potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This aspect opens avenues for research into neurodegenerative diseases.

The biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can bind to bacterial enzymes involved in folate metabolism.

- Cell Cycle Interference : Research indicates interactions with pathways related to cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate ROS levels, contributing to their neuroprotective effects.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to enzymes involved in folate metabolism |

| Cell Cycle Interference | Affects pathways related to cancer proliferation |

| ROS Modulation | Alters levels of reactive oxygen species |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide, we compare it with structurally related sulfonamide-tetrahydroquinoline hybrids (Table 1) and discuss key findings.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Sulfonamide Derivatives

Key Comparisons:

Electronic and Steric Effects: The target compound’s 2-chlorobenzenesulfonamide group introduces strong electron-withdrawing effects, enhancing sulfonamide acidity (pKa ~9–10) compared to non-halogenated analogs. This contrasts with the oxazole-thiazole derivative in Table 1, where heteroaromatic rings prioritize π-π stacking over acid-base interactions .

Synthetic Accessibility: The target compound’s synthesis likely follows a two-step route: (i) acetylation of 6-amino-1,2,3,4-tetrahydroquinoline and (ii) sulfonamide coupling with 2-chlorobenzenesulfonyl chloride. This mirrors methods described for analogous compounds, such as the oxazole-thiazole derivative synthesized via cold dichloromethane washing .

Hypothetical Biological Activity: The 2-chlorobenzenesulfonamide group is structurally analogous to sulfonamide-based carbonic anhydrase inhibitors (e.g., acetazolamide). Computational docking suggests the chlorine atom may enhance target affinity via hydrophobic interactions, a feature absent in the oxazole-thiazole analog . Compared to the brominated quinoline derivative, the target compound’s lower molecular weight (393.86 vs. 563.40 g/mol) may improve bioavailability.

Solubility and Pharmacokinetics: The acetyl group in the target compound likely improves aqueous solubility relative to non-acetylated tetrahydroquinoline sulfonamides. However, the 2-chlorobenzenesulfonamide moiety may reduce solubility compared to polar heterocycles (e.g., oxazole).

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide?

- Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:

-

Sulfonamide Formation : Reacting 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

-

Yield Optimization : Prolonged reaction times (>12 hr) and inert atmospheres (N₂/Ar) prevent oxidation of the tetrahydroquinoline core .

Example Reaction Conditions Solvent: Dichloromethane Base: Triethylamine (2.5 equiv) Temperature: 0–5°C → RT Reaction Time: 12–24 hr Yield: 65–78%

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Multimodal spectroscopic and crystallographic analysis:

- NMR : H and C NMR verify acetyl (δ 2.2–2.4 ppm) and sulfonamide (δ 7.5–8.1 ppm) groups. Aromatic protons in tetrahydroquinoline appear as multiplet signals (δ 6.5–7.3 ppm) .

- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures. Hydrogen-bonding networks between sulfonamide O atoms and acetyl groups stabilize the lattice .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 403.1 (calculated: 403.08) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations:

-

Target Selection : Similar tetrahydroquinoline sulfonamides inhibit kinases (e.g., PIM1) or ABA receptors (e.g., PYL2) .

-

Docking Parameters : Grid boxes centered on active sites (20 ų), Lamarckian genetic algorithm (25 runs), and MM/GBSA binding energy calculations .

-

Validation : Compare computed binding poses with crystallographic data (e.g., PDB ID: A2O) .

Example Docking Results Target: ABA receptor PYL2 Binding Energy: −9.2 kcal/mol Key Interactions: H-bond with Lys64, hydrophobic contacts with Phe77

Q. How should researchers resolve contradictions in crystallographic data (e.g., twinning vs. disorder)?

- Methodological Answer : Use the Cambridge Structural Database (CSD) and Mercury software:

- Twinning Analysis : SHELXL’s TWIN/BASF commands refine twinned datasets. Compare Rint values (<5% for untwinned data) .

- Disorder Modeling : Partial occupancy refinement (e.g., acetyl group rotamers) with restraints on bond lengths/angles .

- Validation : Check PLATON alerts and match simulated/powder XRD patterns .

Q. What strategies mitigate solubility issues in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the acetyl moiety .

- LogP Optimization : Reduce lipophilicity (measured via HPLC) by substituting the 2-chlorobenzene with polar groups (e.g., methoxy) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in enzyme inhibition assays across studies?

- Methodological Answer :

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ATP concentration (10 µM vs. 1 mM), and incubation time (30 vs. 60 min) .

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

- Structural Confounders : Check for racemization (HPLC chiral columns) or hydrolyzed sulfonamide products (LC-MS) .

Structure-Activity Relationship (SAR) Studies

Q. Which substituents on the tetrahydroquinoline core enhance selectivity for kinase targets?

- Methodological Answer :

-

Acetyl Group : Critical for H-bonding with kinase hinge regions (e.g., PIM1). Replacement with bulkier groups (benzyl) reduces activity .

-

Chlorobenzene Position : 2-chloro substitution improves potency (IC50 0.12 µM) vs. 4-chloro (IC50 0.45 µM) due to steric complementarity .

SAR Summary Substituent -------------- 2-Cl 4-Cl 2-OCH₃ Data from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.